

# Butyloctylmagnesium (CAS No. 94279-45-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Butyloctylmagnesium	
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### **Abstract**

This technical guide provides an in-depth overview of **Butyloctylmagnesium** (BOMAG), an organomagnesium compound with significant applications in Ziegler-Natta catalysis and organic synthesis. This document details the physicochemical properties, synthesis, and key applications of BOMAG, with a focus on its role in polymerization and as a Grignard-like reagent. Experimental protocols for its use in catalyst preparation and polymerization are provided, alongside visualizations of relevant chemical transformations.

## Introduction

**Butyloctylmagnesium**, identified by the CAS number 94279-45-5, is a dialkylmagnesium compound. It is commercially available, often as a solution in hydrocarbon solvents like heptane.[1] Its unique combination of butyl and octyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.[2] A primary application of BOMAG is as a precursor for the synthesis of highly active magnesium chloride supports for Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins such as ethylene.[1] Furthermore, its carbanionic nature allows it to participate in nucleophilic addition and substitution reactions, analogous to Grignard reagents, which are fundamental transformations in organic synthesis and drug development.



## **Physicochemical Properties**

**Butyloctylmagnesium** is a pyrophoric liquid, meaning it can ignite spontaneously in air, and it reacts violently with water, releasing flammable gases.[3] Therefore, it must be handled under an inert atmosphere. Key physicochemical data are summarized in Table 1.

Property	Value	
CAS Number	94279-45-5	
Molecular Formula	C12H26Mg	
Molecular Weight	194.64 g/mol [3]	
Appearance	Solution in hydrocarbon solvents	
Synonyms	BOMAG, Magnesium, butyloctyl-[3]	

# **Synthesis and Handling**

The synthesis of **Butyloctylmagnesium** involves the reaction of magnesium metal with a mixture of butyl and octyl halides in an appropriate solvent under an inert atmosphere. While detailed, publicly available, step-by-step synthesis protocols are scarce due to the proprietary nature of its commercial production, the general principles of Grignard reagent synthesis apply.

#### General Synthetic Approach:

A mixture of butyl halide (e.g., 1-bromobutane) and octyl halide is added to magnesium turnings in an anhydrous ether or hydrocarbon solvent under a nitrogen or argon atmosphere. The reaction is initiated, often with a small crystal of iodine, and the temperature is controlled to maintain a steady reaction rate. The resulting solution of **Butyloctylmagnesium** is then used directly or standardized for future use.

#### Handling Precautions:

Due to its pyrophoric and water-reactive nature, **Butyloctylmagnesium** must be handled with extreme care. All manipulations should be carried out in a glovebox or under a robust inert atmosphere using Schlenk line techniques. Anhydrous solvents and reagents are essential to prevent decomposition and potential hazards.



# **Applications in Ziegler-Natta Catalysis and Polymerization**

A primary industrial application of **Butyloctylmagnesium** is as a precursor for the preparation of supported Ziegler-Natta catalysts for olefin polymerization.

# Experimental Protocol: Preparation of a Ziegler-Natta Catalyst

This protocol is based on the precipitation method described in the literature.[1]

#### Materials:

- Butyloctylmagnesium (BOMAG) solution in heptane
- 2-Ethylhexanol
- Ethyl aluminum dichloride solution in heptane
- Titanium tetrachloride (TiCl4) solution in toluene
- Anhydrous n-heptane
- Inert atmosphere (Nitrogen or Argon)
- Schlenk glassware, syringes, and centrifuge

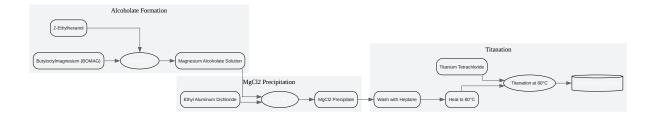
#### Procedure:

- Under an inert atmosphere, add 25.56 mmol of 2-ethylhexanol dropwise to 12.78 mmol of a 35.6% BOMAG solution in n-heptane over 40 minutes, maintaining the temperature between 0-5 °C. This forms a magnesium alcoholate solution.[1]
- In a separate flask, prepare a solution of ethyl aluminum dichloride (12.78 mmol) in heptane.
- Add the magnesium alcoholate solution to the ethyl aluminum dichloride solution at 60 °C.
   This will result in the precipitation of magnesium chloride.[1]



- Allow the mixture to stabilize for 1 hour at 60 °C.[1]
- Separate the precipitated magnesium chloride solid by centrifugation.
- Wash the solid twice with anhydrous n-heptane.[1]
- Resuspend the MgCl2 carrier in 3 mL of n-heptane and heat to 80 °C.[1]
- Add a solution of TiCl4 (6.30 mmol) in toluene dropwise over 30 minutes.[1]
- Allow the mixture to stabilize for 40 minutes at 80 °C to yield the final solid catalyst.[1]

## **Experimental Workflow: Ziegler-Natta Catalyst Synthesis**



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Ziegler-Natta catalyst synthesis workflow.

## **Experimental Protocol: Ethylene Polymerization**

This protocol outlines a typical slurry polymerization of ethylene using the prepared Ziegler-Natta catalyst.[1]

Materials:



- Prepared Ziegler-Natta catalyst
- Triethylaluminum (TEA) as a cocatalyst
- Anhydrous n-heptane (polymerization solvent)
- High-purity ethylene gas
- Hydrogen gas (for molecular weight control)
- Polymerization reactor equipped with stirrer, temperature, and pressure controls

#### Procedure:

- Thoroughly dry and purge the polymerization reactor with inert gas.
- Introduce the desired amount of anhydrous n-heptane into the reactor.
- Add the cocatalyst, triethylaluminum (TEA), to the solvent.
- Introduce the Ziegler-Natta catalyst into the reactor.
- Pressurize the reactor with ethylene to the desired pressure.
- If required, add a specific amount of hydrogen gas to control the molecular weight of the resulting polyethylene.
- Initiate polymerization by raising the temperature to the desired setpoint (e.g., 70-80 °C).
- Maintain constant temperature and ethylene pressure throughout the polymerization.
- After the desired reaction time, terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., isopropanol).
- Collect, wash, and dry the polyethylene product.

# **Applications in Organic Synthesis**



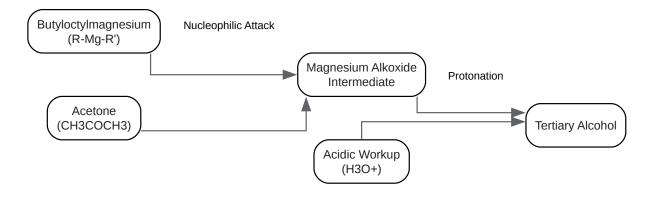
**Butyloctylmagnesium**, as a Grignard-like reagent, is a potent nucleophile and a strong base. It can participate in a variety of organic transformations, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

## **Nucleophilic Addition to Carbonyl Compounds**

**Butyloctylmagnesium** readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively. The butyl or octyl group adds to the electrophilic carbonyl carbon.

Reaction with Acetone (Illustrative Example):

The butyl or octyl anion from BOMAG attacks the carbonyl carbon of acetone, leading to the formation of a tertiary alcohol after acidic workup.



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Nucleophilic addition to a ketone.

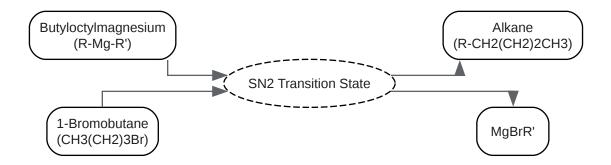
## **Nucleophilic Substitution with Alkyl Halides**

**Butyloctylmagnesium** can also react with alkyl halides in a nucleophilic substitution reaction, forming a new carbon-carbon bond. This reaction is useful for alkyl chain extension.

Reaction with 1-Bromobutane (Illustrative Example):

The nucleophilic butyl or octyl group from BOMAG displaces the bromide from 1-bromobutane, resulting in the formation of a longer-chain alkane.





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Nucleophilic substitution with an alkyl halide.

### Conclusion

**Butyloctylmagnesium** is a highly reactive and versatile organometallic compound with significant utility in both industrial and research settings. Its primary role as a precursor for Ziegler-Natta catalysts enables the large-scale production of polyolefins. Furthermore, its reactivity as a Grignard-like reagent provides a powerful tool for the construction of complex organic molecules. Proper handling and a thorough understanding of its reactivity are crucial for its safe and effective use in scientific and developmental applications.

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